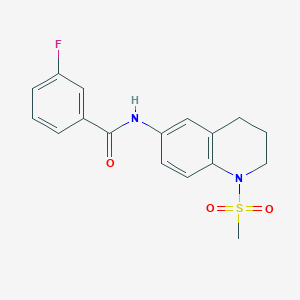
3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Copper(II)-catalyzed Remote Sulfonylation
- Overview : The remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position via a copper(II)-catalyzed process has been developed. This method generates environmentally benign byproducts, utilizing stable and safe sodium sulfinates as sulfide sources. A series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives were obtained in moderate to high yields, which are more environmentally friendly compared to previous methods (Xia et al., 2016).
Theoretical Investigation of Antimalarial Sulfonamides
- Overview : N-(phenylsulfonyl)acetamide derivatives have been investigated for their reactivity with nitrogen nucleophiles. These derivatives showed promising in vitro antimalarial activity and were characterized for their ADMET properties. The theoretical calculations and molecular docking study of the most active compounds indicate their potential efficacy against malaria, as well as SARS-CoV-2 (Fahim & Ismael, 2021).
Synthesis and Cardiac Electrophysiological Activity
- Overview : The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides were studied. These compounds exhibited potency in the in vitro Purkinje fiber assay, indicating their potential as selective class III agents in cardiac applications (Morgan et al., 1990).
Synthesis of Substituted o-Quinodimethanes
- Overview : The use of o-[(trimethylsilyl)methyl]benzyl p-tolyl sulfone for the synthesis and cycloaddition of substituted o-quinodimethanes has been explored. This research provides a pathway for the synthesis of various quinodimethane derivatives, which are significant in organic chemistry and potentially in pharmaceutical applications (Lenihan & Shechter, 1999).
Synthesis of Thiadiazoloquinazolinone Derivatives
- Overview : New nitro and sulfonamide derivatives of thiadiazoloquinazolinones were synthesized. This work is important for the development of novel compounds with potential applications in medicinal chemistry and drug discovery (Shlenev et al., 2017).
Discovery of Novel PI3K Inhibitors
- Overview : 2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have been identified as novel structures of PI3K inhibitors and anticancer agents. This discovery is significant in the field of cancer research and therapy (Shao et al., 2014).
Generation of o-Quinodimethanes
- Overview : The study focuses on the generation of o-quinodimethanes using 2-[(trimethylsilyl)methyl]benzyl methanesulfonates, which are important intermediates in organic synthesis (Shirakawa & Sano, 2014).
Alkali Metal Fluorides as Fluorinating Agents
- Overview : This research discusses the use of alkali metal fluorides as efficient fluorinating agents in organic synthesis, particularly in the synthesis of fluorinated compounds (Fritz-Langhals, 1994).
Labeling and Evaluation of Radioligands
- Overview : The study involves the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands, important in imaging and diagnostic applications (Matarrese et al., 2001).
Radical Fluorosulfonyl Heteroarylation of Alkenes
- Overview : A method for the radical fluorosulfonyl heteroarylation of unactivated alkenes has been developed, which is significant in the field of synthetic chemistry and pharmaceutical research (Lin et al., 2023).
Synthesis of 3-Quinolinecarboxylic Acid Antibacterial Agents
- Overview : A series of 3-quinolinecarboxylic acid derivatives have been prepared and evaluated for their antibacterial activity, contributing to the development of new antibacterial agents (Wentland et al., 1984).
特性
IUPAC Name |
3-fluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-24(22,23)20-9-3-5-12-11-15(7-8-16(12)20)19-17(21)13-4-2-6-14(18)10-13/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXMFELSCVASNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
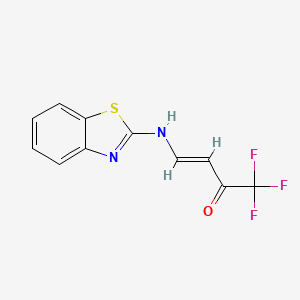
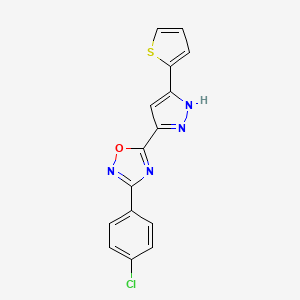
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2846631.png)

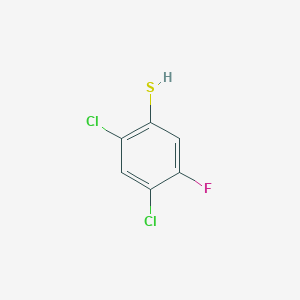
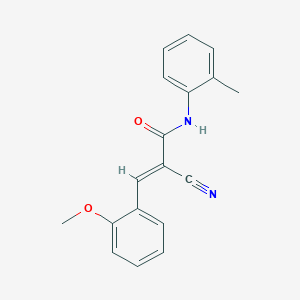
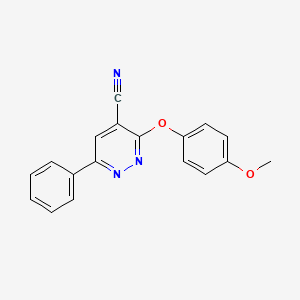
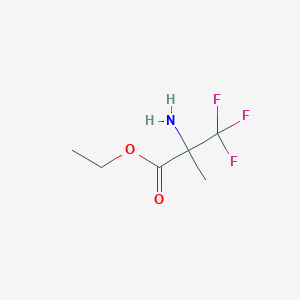
![1-[2-(2-Hydroxyethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one hydrobromide](/img/structure/B2846640.png)
![5-[2-(3-Methylphenyl)diazenyl]-2-(4-pyridinyl)-4-(2-thienyl)pyrimidine](/img/structure/B2846642.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2846645.png)
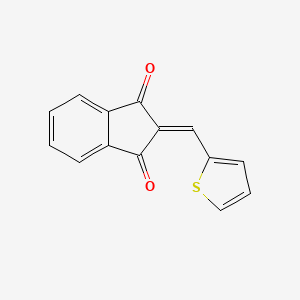

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2846650.png)
